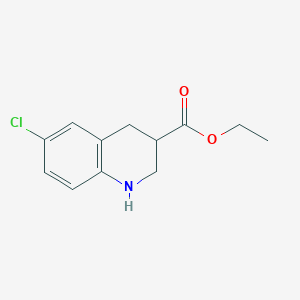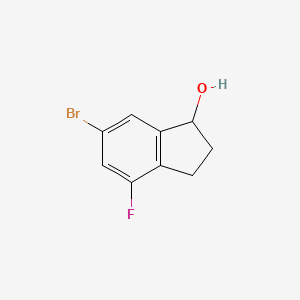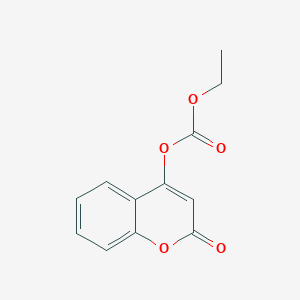
5-(6-Oxo-3,6-dihydro-9h-purin-9-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid is a chemical compound that belongs to the class of purine derivatives It is characterized by a purine ring structure attached to a pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Pentanoic Acid Chain: The pentanoic acid chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the purine ring is replaced by the pentanoic acid moiety.
Industrial Production Methods
Industrial production of 5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the purine ring or the pentanoic acid chain.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the purine ring or the pentanoic acid chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The purine ring structure allows it to mimic natural nucleotides, potentially inhibiting or modifying the activity of enzymes involved in nucleic acid metabolism. This can lead to various biological effects, including antiviral or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A naturally occurring purine base found in nucleic acids.
Guanine: Another purine base present in DNA and RNA.
Hypoxanthine: A purine derivative involved in nucleotide metabolism.
Uniqueness
5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid is unique due to its specific structure, which combines a purine ring with a pentanoic acid chain. This structural feature allows it to interact with biological molecules in ways that other purine derivatives may not, potentially leading to unique biological activities and applications.
Propriétés
Numéro CAS |
34397-01-8 |
|---|---|
Formule moléculaire |
C10H12N4O3 |
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
5-(6-oxo-1H-purin-9-yl)pentanoic acid |
InChI |
InChI=1S/C10H12N4O3/c15-7(16)3-1-2-4-14-6-13-8-9(14)11-5-12-10(8)17/h5-6H,1-4H2,(H,15,16)(H,11,12,17) |
Clé InChI |
ABJZKHIWSCOPDF-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


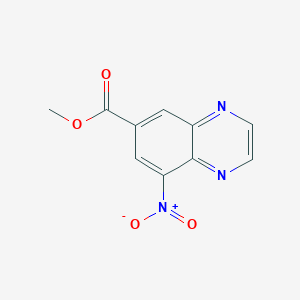
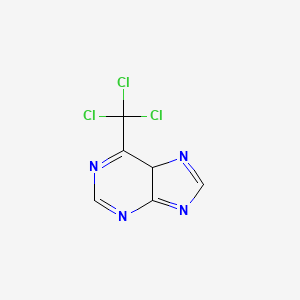


![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro-](/img/structure/B11873432.png)
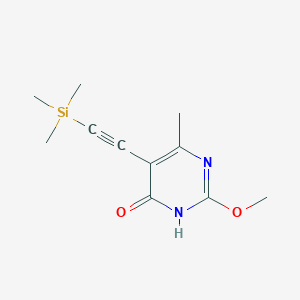


![1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B11873454.png)

![7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11873463.png)
